

The 7-Azaindole Scaffold and Acid Chloride Functionality: A Powerful Combination

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Compound of Interest

Compound Name: *1H-pyrrolo[2,3-b]pyridine-3-carbonyl chloride*

CAS No.: 721882-63-9

Cat. No.: B3151750

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The 7-azaindole core is a bioisostere of the natural indole ring, offering unique hydrogen bonding capabilities and physicochemical properties that are advantageous in drug design.[1] Its derivatives have found applications as kinase inhibitors and other therapeutic agents.[2] The acid chloride functional group is a highly reactive derivative of a carboxylic acid, making it an excellent acylating agent for the construction of amides, esters, and ketones.[3][4] The combination of these two moieties in 7-azaindole acid chlorides creates versatile building blocks for the synthesis of a wide array of complex molecules with potential biological activity.

Synthesis of 7-Azaindole Acid Chlorides

The most common route to a 7-azaindole acid chloride is a two-step process starting from the corresponding commercially available 7-azaindole derivative. For instance, 7-azaindole-3-carbonyl chloride can be synthesized from 7-azaindole-3-carboxylic acid.

Experimental Protocol: Synthesis of 7-Azaindole-3-carbonyl Chloride

This protocol describes the conversion of 7-azaindole-3-carboxylic acid to its corresponding acid chloride using thionyl chloride.

Materials:

- 7-Azaindole-3-carboxylic acid[1][5][6][7]
- Thionyl chloride (SOCl₂)[3][8]
- Anhydrous dichloromethane (DCM)
- Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
- Round-bottom flask with a reflux condenser and a gas outlet to a trap
- Magnetic stirrer and heating mantle
- Schlenk line or nitrogen/argon inlet

Methodology:

- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), suspend 7-azaindole-3-carboxylic acid (1.0 equivalent) in anhydrous DCM.
- **Addition of Reagents:** To the stirred suspension, add thionyl chloride (2.0-3.0 equivalents) dropwise at room temperature. Add a catalytic amount of anhydrous DMF.
- **Reaction:** Heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution and by thin-layer chromatography (TLC) of a quenched aliquot.
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude 7-azaindole-3-carbonyl chloride can be used directly in the next step or purified by recrystallization from a non-polar solvent under anhydrous conditions.

Synthesis of 7-Azaindole-3-carbonyl Chloride

7-Azaindole-3-carboxylic Acid in anhydrous DCM



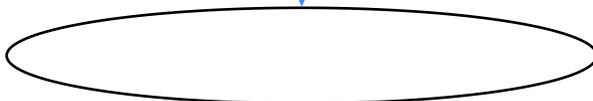
Add Thionyl Chloride (SOCl₂) and catalytic DMF

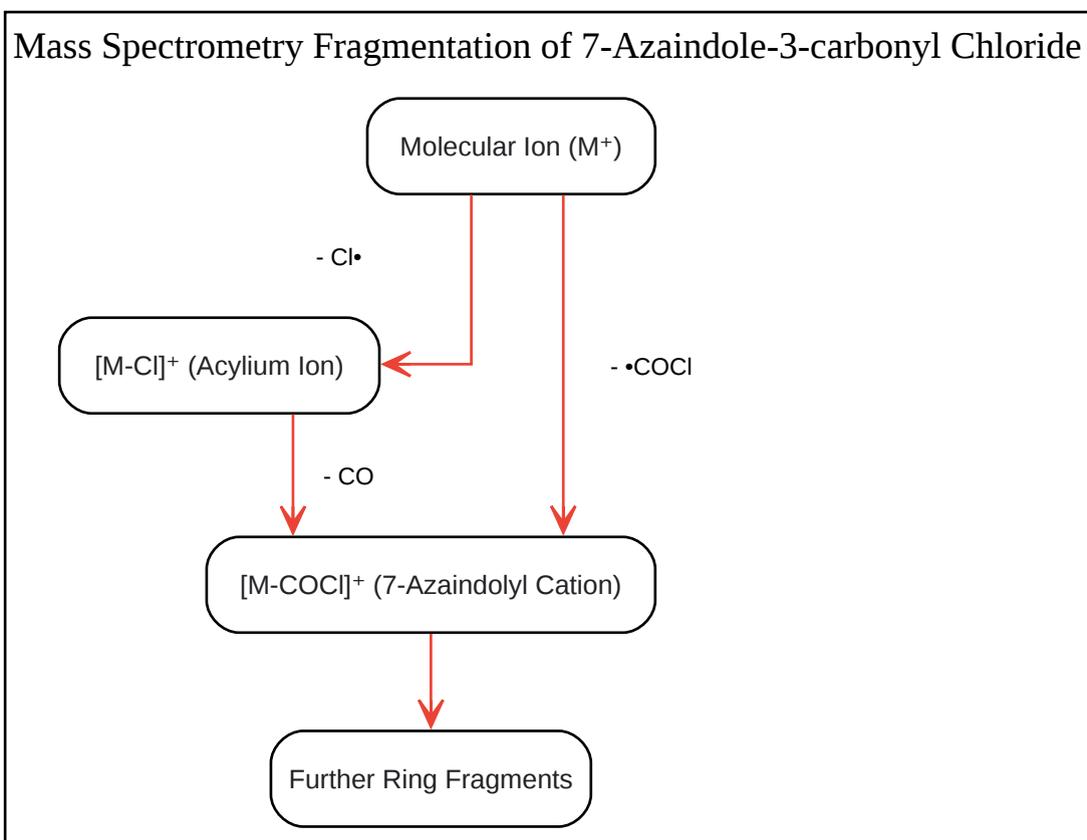


Reflux for 2-4 hours



Remove excess SOCl₂ and solvent under reduced pressure





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Sources

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